molecular formula C18H15FN4O B11668090 N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11668090
M. Wt: 322.3 g/mol
InChI Key: PPLJODSRITZZAD-RGVLZGJSSA-N
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Description

N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a fluorophenyl group and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-fluorobenzaldehyde with 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its Schiff base structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both fluorophenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its hydrophobicity and interaction with biological targets.

Properties

Molecular Formula

C18H15FN4O

Molecular Weight

322.3 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15FN4O/c1-12-2-6-14(7-3-12)16-10-17(22-21-16)18(24)23-20-11-13-4-8-15(19)9-5-13/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+

InChI Key

PPLJODSRITZZAD-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

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